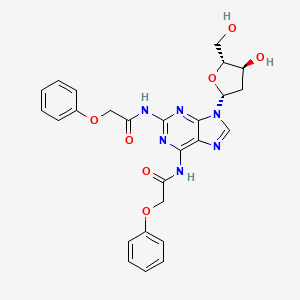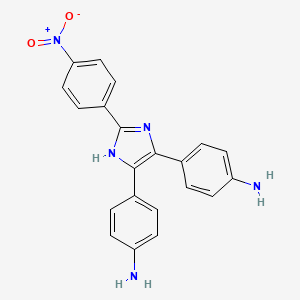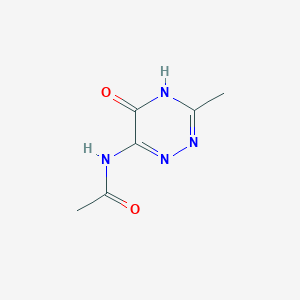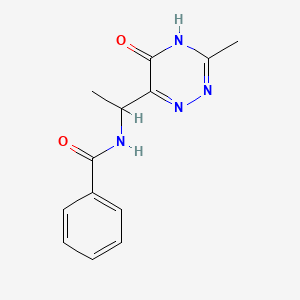
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide typically involves the reaction of ammonia, cyanic acid, and urea under acidic or alkaline conditions to form the triazine ring . Another method involves the pyrolysis of urea amine at high temperatures to obtain the desired triazine amide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the synthesis of pigments, pesticides, and dyes.
Mechanism of Action
The mechanism of action of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Acetamide, N-(2,5-dihydro-6-methyl-3-oxo-1,2,4-triazin-4(3H)-yl)-
Uniqueness
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90175-99-8 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[1-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N4O2/c1-8(11-13(19)15-9(2)16-17-11)14-12(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,18)(H,15,16,19) |
InChI Key |
YSRIAEKATIKDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1)C(C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
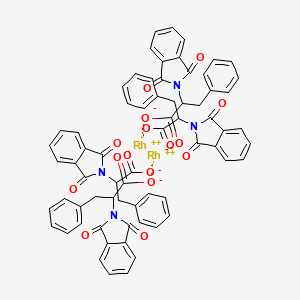
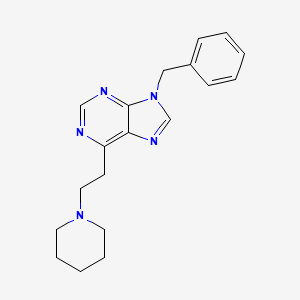
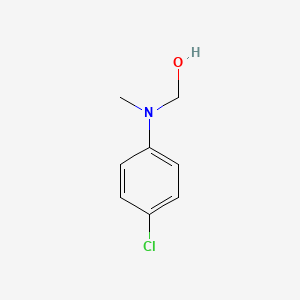
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)

